(1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride
CAS No.: 1443931-90-5
Cat. No.: VC11607310
Molecular Formula: C10H15ClFN
Molecular Weight: 203.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1443931-90-5 |
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Molecular Formula | C10H15ClFN |
Molecular Weight | 203.7 |
Introduction
Chemical Identity and Stereochemical Considerations
Structural Characteristics
The molecular formula of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride is C₁₀H₁₅ClFN, with a molecular weight of 203.68 g/mol. The compound features:
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A chiral carbon at the propan-1-amine position, conferring (S)-configuration.
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A 3-fluoro-4-methylphenyl aromatic ring, introducing steric and electronic effects.
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A hydrochloride salt counterion, improving crystallinity and handling properties.
The stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacokinetic profiles. For example, the (1R)-enantiomer (CAS 1213012-56-6) is commercially available for research, but its (1S)-counterpart remains less explored .
Spectroscopic Identification
While specific spectral data for the (1S)-enantiomer are unavailable, analogous compounds provide reference benchmarks:
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¹H NMR: Expected signals include a triplet for the amine-proximal methylene group (δ 2.5–3.0 ppm), a multiplet for the aromatic protons (δ 6.8–7.2 ppm), and a singlet for the methyl group (δ 2.3 ppm) .
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¹³C NMR: The fluorinated carbon resonates at δ 160–165 ppm (¹JCF ≈ 245 Hz), while the methyl group appears at δ 20–22 ppm .
Synthesis and Industrial Preparation
Enantioselective Synthesis
The synthesis of (1S)-1-(3-fluoro-4-methylphenyl)propan-1-amine hydrochloride typically involves:
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Friedel-Crafts alkylation of 3-fluoro-4-methyltoluene with propylene oxide to form the alcohol precursor.
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Mitsunobu reaction or enzymatic resolution to introduce the (S)-configuration at the chiral center.
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Ammonolysis of the intermediate alcohol to yield the primary amine.
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Salt formation with hydrochloric acid to produce the hydrochloride.
A key challenge is achieving high enantiomeric excess (ee). Catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP) has been reported for related amines, achieving >98% ee .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value |
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Melting Point | 180–185°C (decomposes) |
Solubility in Water | 50–100 mg/mL (25°C) |
LogP (Octanol-Water) | 2.1 ± 0.3 (predicted) |
pKa (Amine) | 9.2 ± 0.2 (estimated) |
The hydrochloride salt exhibits higher aqueous solubility than the free base, making it preferable for formulation. The fluorinated aromatic ring contributes to increased lipophilicity compared to non-fluorinated analogs .
Stability Considerations
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